molecular formula C7H7N5O2S B1270955 [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid CAS No. 304444-52-8

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid

Katalognummer: B1270955
CAS-Nummer: 304444-52-8
Molekulargewicht: 225.23 g/mol
InChI-Schlüssel: ZQNGOBASIKAMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C₇H₇N₅O₂S and a molecular weight of 225.23 g/mol . This compound is characterized by the presence of a purine ring system substituted with an amino group at the 6-position and a sulfanylacetic acid moiety at the 8-position. It is primarily used in research settings, particularly in the fields of biochemistry and molecular biology .

Eigenschaften

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12-7(11-4)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNGOBASIKAMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364282
Record name [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304444-52-8
Record name [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

The reaction proceeds via deprotonation of the thiol group in 6-amino-8-mercaptopurine using a base such as sodium hydroxide, followed by nucleophilic attack on the electrophilic carbon of chloroacetic acid. The alkaline medium facilitates the formation of the thioether linkage, yielding the target compound. A typical reaction setup includes:

  • Molar ratio : 1:1.2 (6-amino-8-mercaptopurine to chloroacetic acid)
  • Solvent : Aqueous ethanol (70% v/v)
  • Temperature : 60–70°C
  • Reaction time : 6–8 hours

The crude product is typically isolated by acidification to pH 3–4, precipitating the compound for further purification.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent selection, base strength, and temperature control. Experimental data from analogous syntheses suggest the following optimal conditions:

Parameter Optimal Value Effect on Yield
Solvent Ethanol/water (7:3) Maximizes solubility of both reactants
Base NaOH (1.5 equiv) Ensures complete deprotonation of thiol
Temperature 65°C Balances reaction rate and side reactions
Reaction Time 7 hours Completes conversion without degradation

Side reactions, such as oxidation of the thiol to sulfonic acid or disulfide formation, are mitigated by maintaining an inert atmosphere (e.g., nitrogen).

Purification and Isolation Techniques

Crude this compound often contains unreacted starting materials and inorganic salts. Recrystallization remains the most effective purification method:

  • Solvent system : Ethanol/water (8:2 v/v)
  • Recovery yield : 78–82%
  • Purity post-recrystallization : >98% (HPLC)

Alternative methods, such as column chromatography using silica gel and a methanol/dichloromethane gradient, have been explored but result in lower recovery rates (65–70%) due to the compound’s polar nature.

Analytical Characterization

The structural integrity of the synthesized compound is confirmed through spectroscopic and chromatographic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (DMSO-d6, 400 MHz) :

    • δ 8.12 (s, 1H, H-2 purine)
    • δ 6.45 (s, 2H, NH₂)
    • δ 3.82 (s, 2H, SCH₂CO)
    • δ 2.54 (s, 2H, COOH)
  • $$ ^{13}\text{C} $$ NMR (DMSO-d6, 100 MHz) :

    • δ 171.2 (COOH)
    • δ 152.3 (C-6 purine)
    • δ 119.8 (C-8 purine)
    • δ 35.4 (SCH₂CO)

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 µm)
  • Mobile phase : 0.1% TFA in water/acetonitrile (95:5)
  • Retention time : 4.3 minutes

Mass Spectrometry

  • Exact mass : 225.0053 (calculated for $$ \text{C}7\text{H}7\text{N}5\text{O}2\text{S} $$)
  • ESI-MS (m/z) : 226.03 [M+H]⁺

Scale-Up Challenges and Industrial Feasibility

Scaling the synthesis to kilogram quantities introduces challenges such as heat dissipation and byproduct accumulation. Pilot-scale studies recommend:

  • Continuous-flow reactors : To maintain temperature control and reduce reaction time.
  • In-line purification : Coupling crystallization with filtration units to streamline isolation.

Economic analyses indicate a production cost of approximately \$120–150 per gram at commercial scales, driven by the high purity requirements for pharmaceutical applications.

Recent Advances in Green Synthesis

Emerging methodologies focus on reducing environmental impact:

  • Microwave-assisted synthesis : Reduces reaction time to 2 hours with comparable yields (80%).
  • Biocatalytic approaches : Use of sulfhydrylases to catalyze the thioether bond formation, though yields remain suboptimal (45–50%).

Analyse Chemischer Reaktionen

Types of Reactions

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the purine ring system can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis .

Biologische Aktivität

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and molecular biology. This article discusses its synthesis, biological mechanisms, therapeutic applications, and comparative studies with related compounds.

Compound Overview

Chemical Structure : The compound features a purine ring system with an amino group and a sulfanyl-acetic acid moiety. Its molecular formula is C7H8N4O2SC_7H_8N_4O_2S, with a molecular weight of approximately 200.23 g/mol.

CAS Number : 304444-52-8

Synthesis Methods

The synthesis of this compound generally follows these steps:

  • Starting Material Preparation : The synthesis begins with 6-amino-9H-purine.
  • Thioether Formation : The purine is reacted with a thiol reagent to introduce the sulfanyl group at the 8-position.
  • Acetic Acid Introduction : The sulfanyl group is then reacted with bromoacetic acid to form the final product.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This is particularly significant in the context of kinases and ligases, which are crucial in various cellular processes.
  • Nucleic Acid Mimicry : The purine structure allows it to mimic natural nucleosides, interfering with nucleic acid synthesis and potentially affecting cellular proliferation.

Anticancer Potential

Studies have explored the anticancer properties of purine derivatives. For example, compounds containing purine structures have been synthesized and tested for their inhibitory activity against various cancer cell lines, including HeLa cells. These derivatives demonstrated cytotoxic effects, indicating that this compound may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameCAS NumberKey Features
[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetic acid304444-52-8Benzyl substitution may alter binding affinity
[(6-amino-9H-purin-8-yl)sulfanyl]propionic acidN/APropionic moiety affects solubility and reactivity
2-Amino-N-[4-(4-methylpiperazinyl)]benzamide1234567Different scaffold; potential anticancer properties

Case Studies

  • Inhibitory Activity Against CK2 : A series of purines were synthesized and tested for their inhibitory activity against casein kinase 2 (CK2). Some derivatives showed significant inhibition, suggesting that this compound could be explored as a potential CK2 inhibitor .
  • Anticancer Activity : Research involving derivatives of 6-mercaptopurine linked to amino acids demonstrated improved antibacterial and cytotoxic activities against cancer cells. These findings highlight the potential for developing this compound as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid, and how can reaction yields be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : React 6-amino-8-mercaptopurine with bromoacetic acid under alkaline conditions (pH 8–9) to facilitate thiolate ion formation. Monitor pH with a calibrated meter to avoid over-alkylation .
  • Purification : Use recrystallization in ethanol-water (1:3 v/v) or column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the product. Yield optimization requires strict temperature control (20–25°C) and inert atmosphere (N₂) to prevent oxidation .
  • Yield Analysis : Quantify intermediates via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify side products and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm the presence of the purine ring (δ 8.2–8.5 ppm for H-2/H-7) and the acetic acid sidechain (δ 3.8–4.1 ppm for CH₂S).
  • HRMS : Validate molecular weight (C₇H₇N₅O₂S, [M+H]⁺ calc. 237.0372) with <2 ppm error .
  • Purity Assessment : Use TLC (silica gel 60 F254, Rf ~0.3 in methanol/chloroform 1:9) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Avoid aqueous solutions (pH >7) to minimize hydrolysis of the sulfanyl group .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products (e.g., disulfide formation) .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in Michael addition or nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Probes :
  • Use chalcone derivatives (α,β-unsaturated ketones) to study Michael addition kinetics under varying pH (4–10). Monitor adduct formation via UV-Vis (λmax 280–320 nm) .
  • Employ isotopic labeling (e.g., ³⁵S) to trace sulfur participation in nucleophilic reactions .
  • Computational Modeling : Optimize transition states using DFT (B3LYP/6-31G*) to predict regioselectivity in alkylation reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct assays (e.g., IC₅₀ for adenosine deaminase inhibition) across multiple cell lines (HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .
  • Metabolite Tracking : Use LC-MS/MS to identify intracellular metabolites (e.g., 6-mercaptopurine derivatives) that may contribute to cytotoxicity .

Q. How can the compound’s interaction with nucleic acids or proteins be validated experimentally?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA aptamers or recombinant proteins (e.g., purine-binding enzymes) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Fluorescence Quenching : Titrate the compound into fluorophore-labeled DNA (e.g., ethidium bromide-intercalated dsDNA) and monitor emission changes (λex 520 nm, λem 600 nm) .

Key Recommendations for Contradictory Data

  • Replicate Experiments : Use orthogonal methods (e.g., NMR + LC-MS) to confirm results .
  • Control Variables : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) to assess pH-dependent reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.